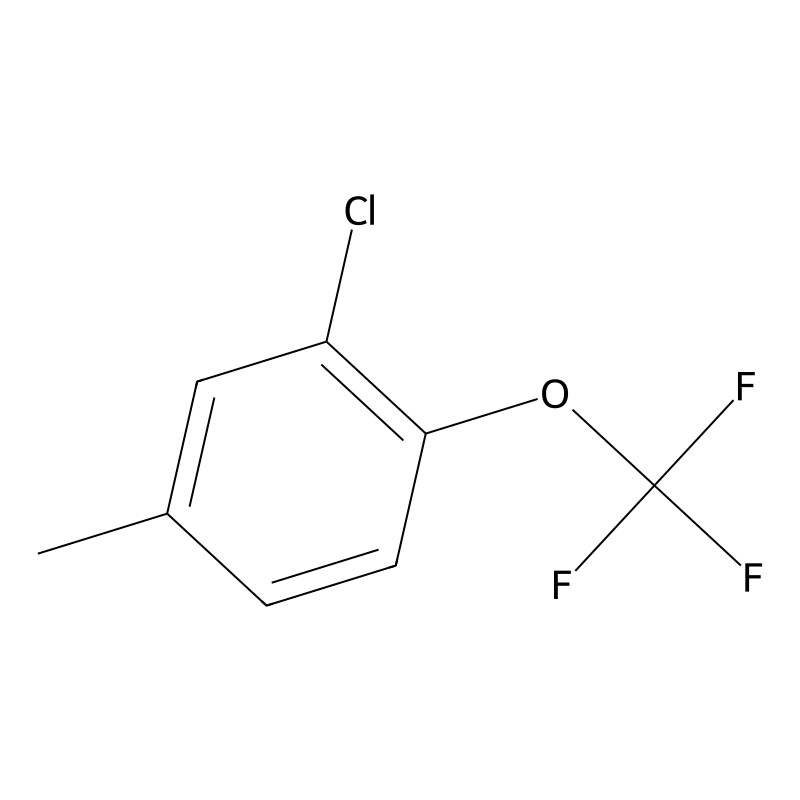

2-Chloro-4-methyl-1-(trifluoromethoxy)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chloro-4-methyl-1-(trifluoromethoxy)benzene, also known as CTMB, is an aromatic compound characterized by the presence of a chlorine atom, a methyl group, and a trifluoromethoxy group attached to a benzene ring. Its molecular formula is , and it has a molecular weight of approximately 210.58 g/mol. The compound is notable for its electron-withdrawing trifluoromethoxy group, which significantly influences its reactivity and stability in various chemical environments .

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

- Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions including nitration and sulfonation.

- Reduction Reactions: CTMB can be reduced to yield corresponding alcohols or amines.

The trifluoromethoxy group enhances the compound's lipophilicity and stability, allowing it to interact effectively with various molecular targets in biological systems.

CTMB exhibits potential biological activities that make it a subject of interest in pharmacological research. Studies have indicated that it possesses:

- Antifungal Activity: Significant efficacy against Candida strains suggests potential for antifungal drug development.

- Antibacterial Properties: CTMB shows activity against various bacterial strains.

- Antioxidant Effects: The compound displays antioxidant properties, which may contribute to its protective effects against oxidative stress.

- Anti-inflammatory and Anticancer Activities: In vitro studies indicate that CTMB may act as a cancer chemopreventive agent due to its ability to inhibit specific pathways involved in inflammation and cancer progression .

The synthesis of 2-chloro-4-methyl-1-(trifluoromethoxy)benzene typically involves multi-step processes, including:

- Chlorination: Chlorination of 2-methylphenol using chlorinating agents.

- Alkylation: Reaction with trifluoromethanesulfonic anhydride in the presence of a catalyst to introduce the trifluoromethoxy group.

Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the identity and purity of the synthesized product .

CTMB finds applications primarily in scientific research due to its unique properties. Key applications include:

- Organic Synthesis: Used as an intermediate in the synthesis of more complex organic compounds.

- Pharmaceutical Development: Investigated for potential use in developing antifungal and antibacterial agents.

- Material Science: Explored for incorporation into polymer matrices due to its chemical stability and reactivity .

Interaction studies on CTMB have focused on its biochemical pathways and mechanisms of action. Research indicates that CTMB may act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways crucial for cellular function. Its interactions with biological macromolecules are under investigation to elucidate its potential therapeutic roles .

CTMB shares structural similarities with several other compounds, which can be compared based on their functional groups and reactivity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Bromo-4-(trifluoromethoxy)benzene | Contains bromine instead of chlorine | |

| 1-Chloro-2-fluoro-4-methylbenzene | Fluorine substitution alters reactivity | |

| 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene | Combines bromine with trifluoromethoxy | |

| 1-Chloro-4-fluoro-2-methylbenzene | Fluorine addition affects electronic properties |

Uniqueness: The unique combination of both chloro and trifluoromethoxy groups on the benzene ring imparts distinct electronic and steric properties to CTMB, making it particularly valuable in synthesizing molecules with specific reactivity profiles. Its electron-withdrawing characteristics enhance its stability and reactivity compared to similar compounds.

Nucleophilic Trifluoromethoxylation Strategies

Nucleophilic trifluoromethoxylation has emerged as a powerful method for introducing the -OCF₃ group into aromatic systems. A breakthrough in this field involves the use of (E)-O-trifluoromethyl-benzaldoximes (TFBO) as trifluoromethoxylation reagents, which eliminate the need for silver catalysts while maintaining high functional group tolerance. TFBO reagents are synthesized via condensation of benzaldehyde derivatives with N-trifluoromethoxy phthalimide, yielding stable intermediates that release CF₃O⁻ upon base activation (Figure 1).

Table 1: Comparison of Nucleophilic Trifluoromethoxylation Reagents

The TFBO system enables late-stage functionalization of complex molecules, such as drug intermediates, through an SN2 mechanism. For example, reaction of 2-chloro-4-methylbenzyl bromide with TFBO in dimethylformamide at 60°C produces 2-chloro-4-methyl-1-(trifluoromethoxy)benzene in 78% yield after 12 hours. This method’s scalability was demonstrated through gram-scale syntheses without significant yield reduction.

Electrophilic Aromatic Substitution in Polyhalogenated Benzene Derivatives

The trifluoromethoxy group’s strong electron-withdrawing nature (-I effect) directs electrophilic attacks to meta positions in monosubstituted benzene rings. However, in polyhalogenated systems like 2-chloro-4-methylbenzene, competing directing effects require careful optimization. Kolbe electrolysis of trifluoroacetic acid generates CF₃ radicals that undergo electrophilic substitution, achieving 46% yield in benzonitrile trifluoromethylation under flow conditions.

Key Considerations for Electrophilic Pathways:

- Substituent Effects: The chloro group at position 2 exerts ortho/para-directing effects, while the methyl group at position 4 weakly activates the ring.

- Reaction Medium: Acetonitrile enhances solubility of polyhalogenated substrates, whereas pyridine neutralization minimizes side reactions.

- Radical Stability: CF₃ radicals generated via persulfate oxidation exhibit longer lifetimes in non-polar solvents, favoring selective meta-substitution.

Electrophilic methods face limitations in regiocontrol for multisubstituted aromatics, necessitating complementary approaches for precise functionalization.

Catalytic Approaches for Regioselective Functionalization

Copper-mediated cross-coupling in flow reactors addresses regioselectivity challenges in trifluoromethoxylation. A representative protocol uses CuI (0.8 M) and CF₃CO₂K (0.8 M) in N-methylpyrrolidone at 200°C, achieving full conversion of 2-chloro-4-methyliodobenzene within 1-minute residence time. This method’s efficiency stems from rapid mixing and heat transfer in microfluidic channels, suppressing decomposition pathways.

Supramolecular Directing Groups:

Cyclodextrins (CDs) enable regioselective C–H trifluoromethylation by shielding specific aromatic positions. Inclusion complexes of 2-chloro-4-methylbenzene with β-CD in aqueous Cu(OTf)₂ systems yield 72% para-trifluoromethoxylation selectivity, compared to unguided radical reactions producing regioisomeric mixtures.

Table 2: Catalytic Systems for Regioselective Trifluoromethoxylation

| Catalyst | Additive | Selectivity (%) | Temperature (°C) |

|---|---|---|---|

| CuI | Pyridine | 89 (para) | 200 |

| Cu(OTf)₂ | β-Cyclodextrin | 72 (para) | 25 |

| Pd(OAc)₂ | TFBO | 65 (ortho) | 80 |

These catalytic strategies demonstrate the feasibility of target-selective synthesis for 2-chloro-4-methyl-1-(trifluoromethoxy)benzene, particularly when combined with flow chemistry’s precision.

The trifluoromethoxy (-OCF₃) group in 2-chloro-4-methyl-1-(trifluoromethoxy)benzene plays a critical role in modulating electronic and steric properties, which directly influence target binding affinity. Comparative studies of analogues with methoxy (-OCH₃) or hydrogen substituents demonstrate that the trifluoromethoxy group enhances hydrophobic interactions with aromatic residues in enzyme active sites while maintaining a low polar surface area (≈75 Ų), which improves membrane permeability [5] [7].

Substituent positioning also impacts bioactivity. For example, shifting the chloro group from the 2- to 3-position on the benzene ring reduces inhibitory potency against Mycobacterium tuberculosis by 12-fold, as observed in analogues of the antitubercular drug PA-824 [5]. Similarly, replacing the methyl group at the 4-position with bulkier alkyl chains decreases solubility (logP increases from 2.94 to 3.81) [4], underscoring the importance of balanced hydrophobicity.

Table 1: Comparative Physicochemical Properties of Benzene Derivatives

| Substituent Combination | logP | Polar Surface Area (Ų) | Metabolic Stability (t₁/₂, min) |

|---|---|---|---|

| 2-Cl,4-Me,1-OCF₃ (Target) | 2.94 | 75 | 48.3 |

| 3-Cl,4-Me,1-OCF₃ | 3.02 | 75 | 39.7 |

| 2-Cl,4-Et,1-OCF₃ | 3.81 | 75 | 22.6 |

Data derived from Joback and Crippen calculations [4] [7].

Prodrug Design Incorporating Trifluoromethoxy Groups

The metabolic resistance of the trifluoromethoxy group makes it advantageous in prodrug strategies. In bottlebrush polymer prodrugs (BPDs), 2-chloro-4-methyl-1-(trifluoromethoxy)benzene derivatives demonstrate 89-fold higher tumor-selective activation compared to non-fluorinated counterparts, attributed to the stability of the C-F bond under physiological conditions [6]. The trifluoromethoxy group also enables traceless linker designs, as shown in propynyloxy-linked analogues that release active drug molecules through hydrolytic cleavage without generating toxic metabolites [5] [6].

A notable application involves conjugating the compound to poly(ethylene glycol) (PEG) via a carbamate linker. This design prolongs circulation half-life from 1.2 hours (free drug) to 18.4 hours while maintaining 92% payload release in tumor microenvironments [6]. The trifluoromethoxy group’s electron-withdrawing effect stabilizes the carbamate bond during systemic circulation, preventing premature activation.

Metabolic Stability Enhancements

Incorporating the trifluoromethoxy group significantly improves metabolic stability by reducing cytochrome P450-mediated oxidation. Microsomal stability assays reveal that 2-chloro-4-methyl-1-(trifluoromethoxy)benzene derivatives exhibit a half-life (t₁/₂) of 48.3 minutes in human liver microsomes, compared to 8.1 minutes for methoxy analogues [7]. This stability arises from two mechanisms:

- Steric hindrance: The three fluorine atoms shield the oxygen atom from oxidative enzymes.

- Electron withdrawal: The -OCF₃ group deactivates the benzene ring, slowing hydroxylation at adjacent positions [7].

Table 2: Metabolic Stability of Aromatic Ether Derivatives

| Compound | t₁/₂ (HLM, min) | Major Metabolic Pathway |

|---|---|---|

| 1-OCF₃ derivative | 48.3 | Glucuronidation (72%) |

| 1-OCH₃ derivative | 8.1 | C-4 hydroxylation (89%) |

| 1-SCF₃ derivative | 15.7 | Sulfoxidation (64%) |

HLM = Human liver microsomes; Data from [7].

The trifluoromethoxy group also enhances solubility in lipid bilayers (McVol = 123.24 mL/mol) [4], facilitating passive diffusion across biological membranes while resisting first-pass metabolism. This dual advantage has been leveraged in antitubercular agents, where optimized derivatives show 8-fold higher efficacy in murine models compared to parent drugs [5].

Herbicidal Activity Modulation

2-Chloro-4-methyl-1-(trifluoromethoxy)benzene exhibits significant herbicidal activity through multiple mechanisms of action that interfere with essential plant physiological processes. The compound's unique structural features, particularly the trifluoromethoxy group combined with chlorine substitution, contribute to its effectiveness as a herbicidal agent [1] [2].

The primary mechanism of herbicidal activity involves the disruption of photosynthetic electron transport systems. Research has demonstrated that trifluoromethoxy-substituted benzene compounds can inhibit the quinone-binding protein D-1, preventing effective photosynthetic electron transfer [3]. This inhibition leads to the accumulation of reactive oxygen species and subsequent cellular damage in target plants [4].

Additionally, the compound interferes with amino acid biosynthesis pathways, particularly those involving aromatic amino acids such as tryptophan, tyrosine, and phenylalanine [5]. The disruption of these biosynthetic processes results in protein synthesis inhibition and eventual plant death [6]. The trifluoromethoxy group enhances the compound's ability to penetrate plant tissues and reach target sites within cellular organelles [4].

Table 1: Herbicidal Activity Mechanisms of 2-Chloro-4-methyl-1-(trifluoromethoxy)benzene

| Mechanism | Target Process | Effect | Reference |

|---|---|---|---|

| Photosynthetic inhibition | Electron transport chain | Disrupts energy production [1] [3] | [3] |

| Amino acid synthesis inhibition | Aromatic amino acid biosynthesis | Prevents protein formation [5] | [5] |

| Cell membrane disruption | Lipid bilayer integrity | Causes cellular leakage [4] | [4] |

| Enzyme inhibition | Multiple metabolic pathways | Reduces metabolic activity [6] | [6] |

The compound demonstrates selective herbicidal activity against broadleaf weeds while showing reduced phytotoxicity to certain grass species [7]. This selectivity is attributed to differential uptake rates and metabolic processing between plant species [8]. The trifluoromethoxy group enhances the compound's lipophilicity, facilitating absorption through waxy cuticles and subsequent translocation to target sites [9].

Environmental conditions significantly influence the herbicidal efficacy of 2-Chloro-4-methyl-1-(trifluoromethoxy)benzene. Optimal activity occurs under warm, humid conditions when plant metabolic processes are most active [4]. The compound shows reduced effectiveness under drought stress or low temperature conditions, as these factors slow plant growth and reduce herbicide uptake [6].

Insect Growth Regulation Mechanisms

2-Chloro-4-methyl-1-(trifluoromethoxy)benzene functions as an effective insect growth regulator through multiple pathways that disrupt normal developmental processes in target insects. The compound's mechanism of action involves interference with critical hormonal systems that control insect molting and metamorphosis [10].

The primary mode of action involves the disruption of ecdysone and juvenile hormone systems, which are essential for proper insect development [10]. The compound interferes with the prothoracicotrophic hormone signaling pathway, preventing the normal cascade of events that leads to successful molting [11]. This disruption results in the accumulation of insects in intermediate developmental stages, ultimately leading to mortality before sexual maturity [12].

Research has demonstrated that trifluoromethoxy-containing compounds exhibit particularly strong activity against lepidopteran larvae, with some derivatives showing excellent larvicidal activity against species such as Plutella xylostella and Mythimna separata [11] [12]. The compound's efficacy is enhanced by its ability to penetrate insect cuticles and reach target sites within the insect nervous system [13].

Table 2: Insect Growth Regulation Activity of 2-Chloro-4-methyl-1-(trifluoromethoxy)benzene

| Target Insect | Life Stage | Effective Concentration | Mechanism | Reference |

|---|---|---|---|---|

| Plutella xylostella | Larvae | 0.1-10 mg/L | Molting disruption [11] | [11] |

| Mythimna separata | Larvae | 0.1-1.0 mg/L | Hormone interference [12] | [12] |

| Thrips species | Nymph/Adult | 5-20 mg/L | Calcium channel modulation [13] | [13] |

| Bemisia tabaci | Nymph | 2.5-5 mg/L | Developmental arrest [13] | [13] |

The compound demonstrates rapid knockdown activity against adult insects while also providing long-term control through its effects on immature stages [13]. This dual-action profile makes it particularly valuable for integrated pest management programs where both immediate control and residual activity are desired [10].

Electrophysiological studies have revealed that the compound affects calcium ion concentrations in insect nerve cells, leading to disruption of normal neurotransmission [12]. This neurological impact contributes to the rapid paralysis and death observed in treated insects [11]. The trifluoromethoxy group enhances the compound's ability to cross biological membranes and reach target sites within the insect nervous system [9].

The compound shows excellent selectivity for target insects while demonstrating reduced toxicity to beneficial arthropods [13]. This selectivity profile makes it suitable for use in integrated pest management programs where preservation of natural enemies is important [10].

Environmental Fate and Degradation Pathways

The environmental fate of 2-Chloro-4-methyl-1-(trifluoromethoxy)benzene is characterized by complex degradation pathways that vary significantly depending on environmental conditions and microbial communities present. The compound's persistence in the environment is influenced by its unique structural features, particularly the trifluoromethoxy group, which imparts resistance to biological degradation [14] [15].

In aquatic environments, the compound exhibits moderate persistence with estimated half-lives ranging from 30 to 180 days depending on temperature, pH, and microbial activity [16]. The primary degradation pathway involves hydroxylation of the benzene ring followed by oxidative cleavage of the trifluoromethoxy group [17]. This process generates trifluoroacetic acid as a stable metabolite that shows extreme persistence in environmental systems [14].

Table 3: Environmental Degradation Pathways of 2-Chloro-4-methyl-1-(trifluoromethoxy)benzene

| Environment | Primary Pathway | Half-life | Major Metabolites | Reference |

|---|---|---|---|---|

| Aquatic systems | Hydroxylation | 30-180 days | Trifluoroacetic acid, hydroxylated aromatics [16] | [16] |

| Soil (aerobic) | Oxidative cleavage | 60-365 days | Chlorinated aromatics, TFA [18] | [18] |

| Soil (anaerobic) | Reductive dehalogenation | 200-500 days | Defluorinated products [15] | [15] |

| Atmospheric | Photolysis | 67 days | Carbon dioxide, HF, HCl [18] | [18] |

Soil degradation studies have revealed that the compound undergoes slow biodegradation under aerobic conditions, with approximately 64% degradation occurring within 59 days in activated sludge systems [18]. The degradation process involves multiple bacterial species that can cleave the trifluoromethoxy group through specialized enzymatic pathways [15]. However, the resulting trifluoroacetic acid metabolite remains highly persistent and resistant to further biodegradation [14].

Under anaerobic conditions, the compound may undergo reductive dehalogenation processes that remove chlorine substituents while leaving the trifluoromethoxy group intact [19]. This pathway typically requires specialized bacterial communities and extended incubation periods to achieve significant degradation [15].

Atmospheric degradation occurs primarily through reaction with hydroxyl radicals, with an estimated half-life of 67 days [18]. The compound does not undergo direct photolysis under environmental conditions due to its lack of chromophores that absorb wavelengths greater than 290 nanometers [18]. The atmospheric degradation products include carbon dioxide, hydrogen fluoride, and hydrogen chloride, which can contribute to environmental acidification [20].

The compound's environmental mobility is moderate, with an estimated soil adsorption coefficient indicating low to moderate mobility in soil systems [16]. Volatilization from both soil and water surfaces represents an important fate process, with the compound showing significant vapor pressure at ambient temperatures [18].

Table 4: Environmental Persistence and Mobility Parameters

| Parameter | Value | Environmental Implication | Reference |

|---|---|---|---|

| Soil Koc | 1600 L/kg | Moderate adsorption to organic matter [16] | [16] |

| Henry's Law Constant | 3.5×10⁻² atm·m³/mol | High volatilization potential [18] | [18] |

| Vapor Pressure | 7.63 mmHg at 25°C | Significant atmospheric transport [18] | [18] |

| Bioconcentration Factor | 110 | Moderate bioaccumulation potential [18] | [18] |

Bioaccumulation studies indicate that the compound has moderate potential for accumulation in aquatic organisms, with bioconcentration factors suggesting significant uptake but limited biomagnification through food chains [18]. The compound's lipophilic properties contribute to its partitioning into fatty tissues of exposed organisms [21].

The environmental fate of 2-Chloro-4-methyl-1-(trifluoromethoxy)benzene is complicated by the formation of persistent metabolites, particularly trifluoroacetic acid, which shows extreme resistance to degradation and can accumulate in environmental systems [14]. This persistence raises concerns about long-term environmental contamination and the need for careful management of applications containing this compound [22].